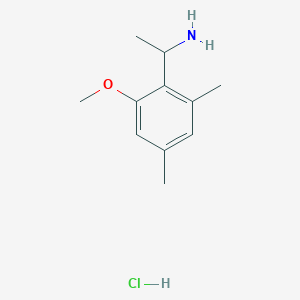

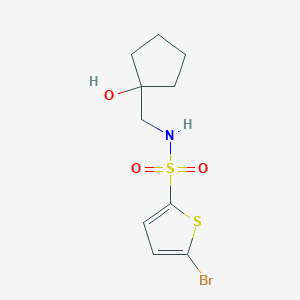

![molecular formula C21H16N2O2S2 B2537391 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 394227-19-1](/img/structure/B2537391.png)

2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The thiazole ring, which is a part of the 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole molecule, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Derivatives

Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. These derivatives, particularly N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, showed significant anticonvulsant activity in tests like maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice (Nath et al., 2021).

Cytotoxicity and Anticancer Activity : Novel benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and evaluated for cytotoxicity against cancer cells. One compound, in particular, demonstrated significant anticancer activity and also exhibited interesting antibacterial activity, especially against Gram-negative bacteria (Bolakatti et al., 2020).

Chemical Synthesis and Characterization

Spiroxindole Fused Pyrrolidine and Thiazolo Pyrrolidine Benzimidazole Derivatives : A series of such derivatives were synthesized via 1,3-dipolar cycloaddition reaction. The structure and stereochemistry of these compounds were confirmed through various spectroscopic methods (Poomathi et al., 2015).

Synthesis of Thiazolyl Pyrazoline Derivatives : These derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds displayed interesting biological properties as antimicrobial and antiproliferative agents (Mansour et al., 2020).

Biological Activity and Medicinal Chemistry

Anti-inflammatory Activities : Thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested for their anti-inflammatory activities. Some compounds exerted moderate anti-inflammatory activity compared with indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999).

Synthesis of Benzazolyl Derivatives : Benzazoles linked with pyrazole, thiazole, or triazole rings have shown diverse biological activities, including antitumor and anti-inflammatory properties. This synthetic access to benzazolyl derivatives has been explored for potential biologically active targets (Abdel-Wahab & Mohamed, 2012).

Propiedades

IUPAC Name |

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S2/c24-27(25,23-14-13-15-5-1-3-7-19(15)23)17-11-9-16(10-12-17)21-22-18-6-2-4-8-20(18)26-21/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHNAHXPXHELNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

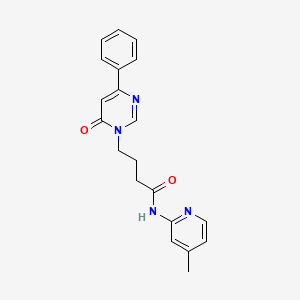

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)

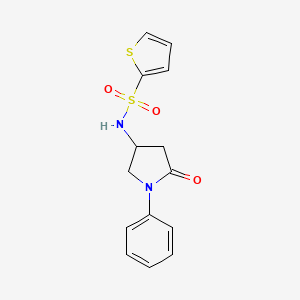

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)

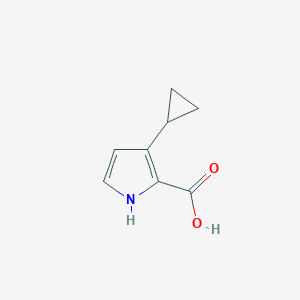

![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)

![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)

![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)